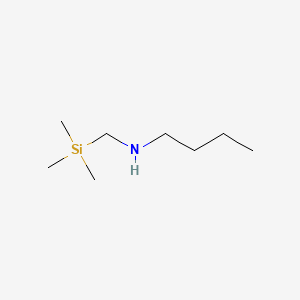

N-(trimethylsilyl)methyl-1-butanamine

Description

Properties

Molecular Formula |

C8H21NSi |

|---|---|

Molecular Weight |

159.34 g/mol |

IUPAC Name |

N-(trimethylsilylmethyl)butan-1-amine |

InChI |

InChI=1S/C8H21NSi/c1-5-6-7-9-8-10(2,3)4/h9H,5-8H2,1-4H3 |

InChI Key |

XBTOJYQRFMCBBN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-sec-Butyl(trimethylsilyl)amine

- IUPAC Name : N-trimethylsilylbutan-2-amine

- Molecular Formula : C₇H₁₉NSi

- Key Differences: Structural isomerism: The butyl chain is branched (sec-butyl) instead of linear (n-butyl). Boiling Point/Density: Data unavailable in evidence, but branching typically lowers boiling points compared to linear isomers .

N-[(Triethoxysilyl)methyl]butylamine

- Molecular Formula: C₁₁H₂₇NO₃Si

- Key Differences :

- The silyl group is triethoxysilyl (–Si(OCH₂CH₃)₃) instead of trimethylsilyl.

- Impact :

- Hydrolysis Stability : Triethoxysilyl groups are more prone to hydrolysis due to labile ethoxy groups, unlike stable methyl groups in trimethylsilyl derivatives.

- Applications : Used as a silane coupling agent in materials science, whereas trimethylsilyl derivatives are preferred in protecting-group chemistry .

- Physical Properties :

| Property | N-(Trimethylsilyl)methyl-1-butanamine | N-[(Triethoxysilyl)methyl]butylamine |

|---|---|---|

| Boiling Point | Not reported | 246.8°C at 760 mmHg |

| Density | Not reported | 0.911 g/cm³ |

| Refractive Index | Not reported | 1.428 |

N-Benzyl-1-phenyl-N-(trimethylsilylmethyl)methanamine

- Molecular Formula : C₁₈H₂₅NSi

- Key Differences :

- Incorporates benzyl and phenyl groups, increasing aromaticity and steric bulk.

- Impact :

- Lipophilicity : Enhanced due to aromatic rings, improving membrane permeability in drug design.

- Reactivity : Bulky substituents may hinder nucleophilic reactions at the nitrogen center.

n-Butylamine

- Molecular Formula : C₄H₁₁N

- Key Differences :

- Lacks the trimethylsilyl group.

- Impact :

- Basicity : n-Butylamine (pKa ~10.6) is significantly more basic than its silylated counterpart due to the electron-withdrawing effect of the silyl group.

- Volatility : Higher volatility (boiling point: 78°C) compared to silylated derivatives, which likely have higher boiling points due to increased molecular weight .

Reactivity and Stability Comparisons

- Hydrolysis Stability: Trimethylsilyl amines are hydrolytically stable under neutral conditions but decompose in acidic or basic media to yield silanols and amines. Triethoxysilyl analogues hydrolyze more readily, releasing ethanol and forming siloxane networks .

- Thermal Stability :

- Trimethylsilyl derivatives exhibit higher thermal stability (decomposition >200°C) compared to ethoxy-substituted silanes .

Preparation Methods

Alkylation of 1-Butanamine with Chloromethyltrimethylsilane

The most direct route involves the nucleophilic substitution of 1-butanamine with chloromethyltrimethylsilane (ClCHSiMe). This method exploits the amine’s nucleophilicity to displace the chloride, forming the desired secondary amine:

Reaction Conditions :

-

Solvent : Tetrahydrofuran (THF) or toluene under anhydrous conditions.

-

Base : Triethylamine (EtN) or potassium carbonate (KCO) to neutralize HCl.

Challenges :

-

Competing over-alkylation to form tertiary amines if excess ClCHSiMe is used.

-

Moisture sensitivity of chloromethyltrimethylsilane, necessitating inert atmospheres.

Optimization :

Transition-Metal Catalyzed Hydroaminomethylation

Rhodium-catalyzed hydroaminomethylation offers a versatile approach to incorporate silyl groups into amine frameworks. This method, highlighted in transition-metal catalysis reviews, involves three steps: hydroformylation, condensation, and hydrogenation. For this compound, a silyl-substituted alkene (e.g., CH=CHSiMe) reacts with 1-butanamine under syngas (CO/H):

Catalytic System :

-

Catalyst : Rhodium complexes (e.g., [Rh(nbd)]SbF) with π-accepting ligands like BTPP (bis(tert-butyl)phenylphosphine).

-

Ligand Role : Enhances linear selectivity (>99:1) by stabilizing transition states through steric and electronic effects.

Conditions :

Advantages :

-

Tunable selectivity via ligand design.

-

Compatibility with functionalized alkenes.

Advanced Methodologies and Mechanistic Insights

Reductive Amination of Silyl-Containing Carbonyls

This two-step method condenses 1-butanamine with a silyl-substituted aldehyde (e.g., (MeSi)CHCHO) to form an imine intermediate, which is reduced to the amine:

Challenges :

-

Limited availability of silyl-substituted aldehydes.

Comparative Analysis of Synthetic Routes

| Method | Yield | Selectivity | Complexity | Cost |

|---|---|---|---|---|

| Alkylation with ClCHSiMe | 85–90% | High | Low | Moderate |

| Hydroaminomethylation | 90–97% | >99% | High | High |

| HMDS Transsilylation | 60–70% | Moderate | Moderate | Low |

| Reductive Amination | 65–75% | Low | Moderate | High |

Key Observations :

-

Transition-metal catalysis offers superior selectivity but demands specialized equipment.

-

Alkylation balances simplicity and efficiency for lab-scale synthesis.

Catalytic and Reaction Parameter Optimization

Role of Catalyst Composition in Hydroaminomethylation

Rhodium catalysts paired with bulky, electron-deficient ligands (e.g., BTPP) suppress branching and enhance linear product formation. For instance, using [Rh(nbd)]SbF with BTPP achieves turnover numbers (TON) >1,000 and selectivity >99:1.

Mechanistic Highlights :

Solvent and Temperature Effects in Alkylation

Polar aprotic solvents (e.g., DMF) accelerate alkylation by stabilizing ionic intermediates. Elevated temperatures (80°C) reduce reaction times but risk decomposition. A balance of 60°C in THF optimizes yield and purity.

Industrial and Scalability Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(trimethylsilyl)methyl-1-butanamine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination of trimethylsilyl-substituted aldehydes/ketones with 1-butanamine. Sodium cyanoborohydride in methanol/ethanol at controlled temperatures (20–40°C) is effective for reducing steric hindrance from the trimethylsilyl group . Alternative routes include nucleophilic substitution of silyl halides with butanamine derivatives under inert atmospheres to prevent hydrolysis .

- Key Considerations : Monitor reaction progress using GC-MS or LC-MS to track intermediate formation. Yield optimization requires precise control of stoichiometry, pH (~6–7), and moisture exclusion .

Q. How can NMR spectroscopy distinguish this compound from structural analogs?

- Methodology : ¹H and ¹³C NMR are critical for structural confirmation. The trimethylsilyl group shows a singlet at ~0.1–0.3 ppm (¹H) and 0–5 ppm (¹³C). The methylene bridge (-CH2-) adjacent to the silyl group resonates at 1.5–2.5 ppm (¹H), while butanamine protons appear as multiplet signals between 1.0–3.0 ppm .

- Data Interpretation : Compare with databases (e.g., NIST Chemistry WebBook) to validate shifts and rule out impurities like unreacted silanes or amine byproducts .

Q. What are the stability challenges of this compound under ambient conditions?

- Methodology : Conduct accelerated stability studies in varying humidity and temperature. The silyl group is prone to hydrolysis, leading to silanol formation. Use Karl Fischer titration to quantify water content in storage solvents (e.g., dry THF or hexane) .

- Mitigation : Store under argon at –20°C. Silica gel TLC or FT-IR can detect degradation products (e.g., Si-OH stretches at 3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How does the trimethylsilyl group modulate the compound’s reactivity in catalytic systems?

- Mechanistic Insight : The electron-donating silyl group enhances nucleophilicity at the adjacent methylene carbon, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). However, steric bulk may hinder coordination in metal-catalyzed reactions .

- Experimental Design : Compare reaction rates with non-silylated analogs using kinetic studies (e.g., UV-Vis monitoring). DFT calculations (e.g., B3LYP/6-31G*) can model steric/electronic effects .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., amine oxidases) to assess binding affinity. QSAR models trained on analogs (e.g., pyridinyl- or benzodioxolyl-substituted amines) can predict toxicity or metabolic pathways .

- Validation : Cross-reference with in vitro assays (e.g., cytochrome P450 inhibition) to refine computational predictions .

Q. How do contradictory data on the compound’s toxicity arise, and how should they be resolved?

- Analysis : Discrepancies may stem from impurities (e.g., residual silanes) or assay variability (e.g., cell line sensitivity). Conduct purity checks via HPLC and replicate studies across multiple models (e.g., zebrafish embryos vs. mammalian cell lines) .

- Framework : Apply EPA HTFOEL guidelines for carcinogenic risk assessment, using IRIS-derived slope factors and MAK values for occupational exposure limits .

Methodological Challenges & Best Practices

- Synthesis Reproducibility : Document exact stoichiometry and moisture control measures. Use anhydrous solvents and Schlenk-line techniques for air-sensitive steps .

- Data Contradictions : Employ orthogonal characterization (e.g., NMR, X-ray crystallography) and share raw data via repositories (e.g., PubChem) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.